Cas no 957015-07-5 (3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid)

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chiral imidazolidine derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a benzyl-substituted imidazolidine core with a propanoic acid side chain, offering versatility as a building block for peptidomimetics or enzyme inhibitors. The (4S) stereochemistry ensures enantioselective reactivity, which may be advantageous in asymmetric synthesis or bioactive compound design. The compound’s rigid heterocyclic scaffold and carboxylic acid functionality provide opportunities for further derivatization, making it useful in medicinal chemistry for probing structure-activity relationships. Its crystalline nature facilitates purification and characterization, while the benzyl group enhances solubility in organic solvents.
3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid structure
957015-07-5 structure
Product name:3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
CAS No:957015-07-5
MF:C13H14N2O4
MW:262.261263370514
CID:6781820
PubChem ID:16408607

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
    • 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid
    • AKOS015938769
    • 957015-07-5
    • STL372219
    • CS-0325603
    • BBL033507
    • VS-12111
    • starbld0028052
    • MCULE-4297865686
    • Inchi: 1S/C13H14N2O4/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)/t10-/m0/s1
    • InChI Key: ZHVHYSXUNVLQON-JTQLQIEISA-N
    • SMILES: O=C1[C@H](CCC(=O)O)NC(N1CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 262.09535693g/mol
  • Monoisotopic Mass: 262.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 377
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 86.7Ų

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396273-1g
(S)-3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
957015-07-5 98%
1g
¥8692.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396273-500mg
(S)-3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
957015-07-5 98%
500mg
¥6095.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1396273-5g
(S)-3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
957015-07-5 98%
5g
¥19614.00 2024-04-23

Additional information on 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid

Professional Introduction to 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic Acid (CAS No. 957015-07-5)

3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 957015-07-5, belongs to the class of dioxoimidazolidinones, which are known for their diverse applications in medicinal chemistry. The presence of a benzyl group and a chiral center at the 4-position of the imidazolidinone ring enhances its pharmacological relevance, making it a promising candidate for further investigation.

The structure of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid features a rigid heterocyclic core that can interact with biological targets in a highly specific manner. The dioxoimidazolidinone scaffold is particularly interesting because it can mimic the functionality of natural products and bioactive molecules, thereby serving as a versatile building block for drug design. Recent studies have highlighted the potential of this class of compounds in modulating various biological pathways, including those involved in inflammation, pain, and metabolic disorders.

One of the most compelling aspects of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid is its enantiomeric purity, which is crucial for ensuring the efficacy and safety of pharmaceutical compounds. The (4S) configuration of the chiral center imparts specific stereochemical properties that can influence how the molecule interacts with biological receptors. This has led to extensive research into optimizing synthetic routes to achieve high yields of the desired enantiomer while minimizing racemization.

In recent years, there has been growing interest in exploring the pharmacological properties of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid. Preliminary studies have suggested that this compound may exhibit anti-inflammatory effects, making it a potential candidate for treating chronic inflammatory diseases. The benzyl group and the dioxoimidazolidinone core are believed to contribute to its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with broader trends in drug discovery, where natural product-inspired scaffolds are being leveraged to develop novel therapeutics.

The synthesis of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and precision. One particularly notable approach involves the use of asymmetric catalysis to achieve high enantiomeric excess during the formation of the chiral center. This method not only improves yield but also reduces the need for costly and environmentally unfriendly reagents.

Another area of interest is the potential application of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid in neurological disorders. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors has been hypothesized based on structural analogs. While more research is needed to confirm these hypotheses, early findings are encouraging and suggest that this molecule could play a role in treating conditions such as Alzheimer's disease and Parkinson's disease.

The role of computational chemistry in understanding the behavior of 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yl]propanoic acid cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound might bind to biological targets and how its structure might influence its pharmacological activity. These predictions are often validated through experimental studies, leading to a more integrated approach to drug discovery.

In conclusion, 3-[(4S)-1-benzyl-2,5-dioxoimidazolidin-4-yloxy]propanoic acid (CAS No. 957015-07) is a fascinating compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with preliminary evidence of its biological activity, make it an attractive target for further research. As synthetic methodologies continue to evolve and our understanding of molecular interactions deepens, compounds like this one are likely to play an increasingly important role in developing new treatments for various diseases.

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